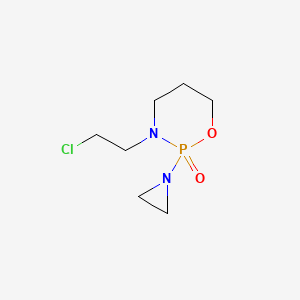![molecular formula C3H7O4P B3061102 [(Oxiran-2-yl)methyl]phosphonic acid CAS No. 50577-86-1](/img/structure/B3061102.png)
[(Oxiran-2-yl)methyl]phosphonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [(Oxiran-2-yl)methyl]phosphonic acid involves the reaction of diethyl phosphite with an epoxide (such as ethylene oxide or propylene oxide ). The epoxide ring opens, leading to the formation of the desired compound. This synthetic route is commonly employed in the laboratory and industrial settings .
Applications De Recherche Scientifique
Synthesis of Cyclic Phosphonic Analogues : Budzisz and Pastuszko (1999) explored the synthesis of cyclic phosphonic analogues of chromone using dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate. They found that when primary amines were used as nucleophiles, a novel class of cyclic phosphonic analogues was obtained, demonstrating the utility of these compounds in synthetic chemistry (Budzisz & Pastuszko, 1999).
Self-Assembly on Aluminium Surfaces : Lewington et al. (2002) investigated the self-assembly of alkyl phosphonic acids on magnetron sputtered aluminium. They observed the formation of self-assembled monolayers from these phosphonic acids, indicating their potential in surface chemistry and material science applications (Lewington et al., 2002).
Inhibitors of Human Erythrocyte Purine Nucleoside Phosphorylase : Kelley et al. (1995) synthesized a series of [[(guaninylalkyl)phosphinico]methyl]phosphonic acids and tested them as inhibitors of human erythrocyte purine nucleoside phosphorylase. Their research contributed to understanding the inhibition of this enzyme, relevant to medicinal chemistry (Kelley et al., 1995).
Synthesis of Polyfunctionalized Aminophosphonic Derivatives : Monbaliu et al. (2010) investigated the hetero-Diels-Alder reaction of various 1-phosphono-1,3-butadienes with nitroso heterodienophiles. This research offers a new synthetic route for aminophosphonic derivatives, indicating their potential in developing new compounds in organic chemistry (Monbaliu et al., 2010).
Study of (Hydroxypyridin-3-yl-methyl)phosphonic Acid : Barańska et al. (2004) conducted a FT-Raman study of (hydroxypyridin-3-yl-methyl)phosphonic acid, a model compound of risedronate used in osteoporosis treatment. They used 2D correlation method to analyze changes in molecular structure as a function of pH, contributing to the understanding of this compound in pharmaceutical contexts (Barańska et al., 2004).
Propriétés
IUPAC Name |
oxiran-2-ylmethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYACGDOQOAHSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612487 | |
| Record name | [(Oxiran-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Oxiran-2-yl)methyl]phosphonic acid | |
CAS RN |
50577-86-1 | |
| Record name | [(Oxiran-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















